molecular formula C13H16FNO4S2 B2398100 Methyl 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034265-51-3

Methyl 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2398100
CAS No.: 2034265-51-3
M. Wt: 333.39
InChI Key: DNYXUMBSVGYGLM-UHFFFAOYSA-N
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Description

Methyl 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a pyrrolidine ring substituted with a 2-fluorophenylsulfonyl group and a thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2-fluorobenzenesulfonyl chloride under basic conditions.

    Attachment of the Thioacetate Moiety: The final step involves the reaction of the sulfonylated pyrrolidine with methyl thioacetate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thioacetate moiety can also participate in various biochemical reactions, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-((2-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Uniqueness

Methyl 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Properties

IUPAC Name

methyl 2-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S2/c1-19-13(16)9-20-10-6-7-15(8-10)21(17,18)12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYXUMBSVGYGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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